Methyltrans-4-methyloxetane-2-carboxylate
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Overview
Description
Methyltrans-4-methyloxetane-2-carboxylate is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltrans-4-methyloxetane-2-carboxylate typically involves the reaction of 4-methyloxetan-2-one with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyltrans-4-methyloxetane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyltrans-4-methyloxetane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyltrans-4-methyloxetane-2-carboxylate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyloxetane-2-carboxylate
- Ethyl 4-methyloxetane-2-carboxylate
- Propyl 4-methyloxetane-2-carboxylate
Uniqueness
Methyltrans-4-methyloxetane-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties compared to its analogs .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (2S,4R)-4-methyloxetane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI Key |
RAZMZZIJJUZYCG-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](O1)C(=O)OC |
Canonical SMILES |
CC1CC(O1)C(=O)OC |
Origin of Product |
United States |
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